

# physical and chemical properties of 7-Hydroxy-2,2-dimethyl-4-chromanone

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## Compound of Interest

Compound Name:	7-Hydroxy-2,2-dimethyl-4-chromanone
Cat. No.:	B103241

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An In-depth Technical Guide to **7-Hydroxy-2,2-dimethyl-4-chromanone**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and biological properties of **7-Hydroxy-2,2-dimethyl-4-chromanone** (CAS No. 17771-33-4). The information is compiled for professionals in research and development, with a focus on structured data, experimental methodologies, and the compound's mechanism of action.

## Core Properties and Identification

**7-Hydroxy-2,2-dimethyl-4-chromanone** is a heterocyclic organic compound belonging to the chromanone family. While specific experimental data for some physical properties are not widely published, its characteristics can be inferred from its structure and data from analogous compounds.

Table 1: Chemical Identifiers and Properties

Property	Value	Source
IUPAC Name	<b>7-hydroxy-2,2-dimethylchroman-4-one</b>	<a href="#">[1]</a>
Synonyms	7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one	<a href="#">[2]</a>
CAS Number	17771-33-4	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>11</sub> H <sub>12</sub> O <sub>3</sub>	<a href="#">[1]</a>

| Molecular Weight | 192.22 g/mol |[\[1\]](#) |

Table 2: Predicted Physical Properties

Property	Predicted Value / Characteristic	Justification
Appearance	Off-white to pale yellow solid.	Based on typical appearance of related chromanone derivatives.
Melting Point	Not available.	Data for the related 7-Hydroxy-4-chromone is 215-220 °C, but the dimethyl substitution will alter this value.
Boiling Point	Not available.	High boiling point expected due to molecular weight and hydrogen bonding capability.

| Solubility | Limited solubility in water; soluble in organic solvents like DMSO, methanol, ethanol, and acetone. | The phenolic hydroxyl group imparts some polarity, but the overall structure is largely nonpolar. |

## Spectroscopic Profile

Experimental spectra for **7-Hydroxy-2,2-dimethyl-4-chromanone** are not readily available in public databases. The following table summarizes the expected spectral characteristics based on its chemical structure and data from similar compounds.

Table 3: Expected Spectroscopic Data

Technique	Expected Peaks and Features
<sup>1</sup> H NMR	~1.4-1.5 ppm: <b>Singlet, 6H</b> (two methyl groups at C2). ~2.7 ppm: <b>Singlet, 2H</b> (methylene protons at C3). ~6.3-7.8 ppm: <b>Multiplets, 3H</b> (aromatic protons at C5, C6, C8). ~9-11 ppm: <b>Broad singlet, 1H</b> (phenolic hydroxyl proton at C7).
<sup>13</sup> C NMR	~25-30 ppm: Methyl carbons. ~45-50 ppm: Methylene carbon (C3). ~78-80 ppm: Quaternary carbon (C2). ~100-165 ppm: Aromatic and vinyl carbons. ~190-195 ppm: Carbonyl carbon (C4).
IR Spectroscopy	~3200-3500 cm <sup>-1</sup> : Broad peak (O-H stretch, phenolic). ~2850-3000 cm <sup>-1</sup> : Peaks (C-H stretch, aliphatic). ~1650-1680 cm <sup>-1</sup> : Strong peak (C=O stretch, ketone). ~1600 cm <sup>-1</sup> : Peak (C=C stretch, aromatic). ~1100-1300 cm <sup>-1</sup> : Peak (C-O stretch, ether and phenol).

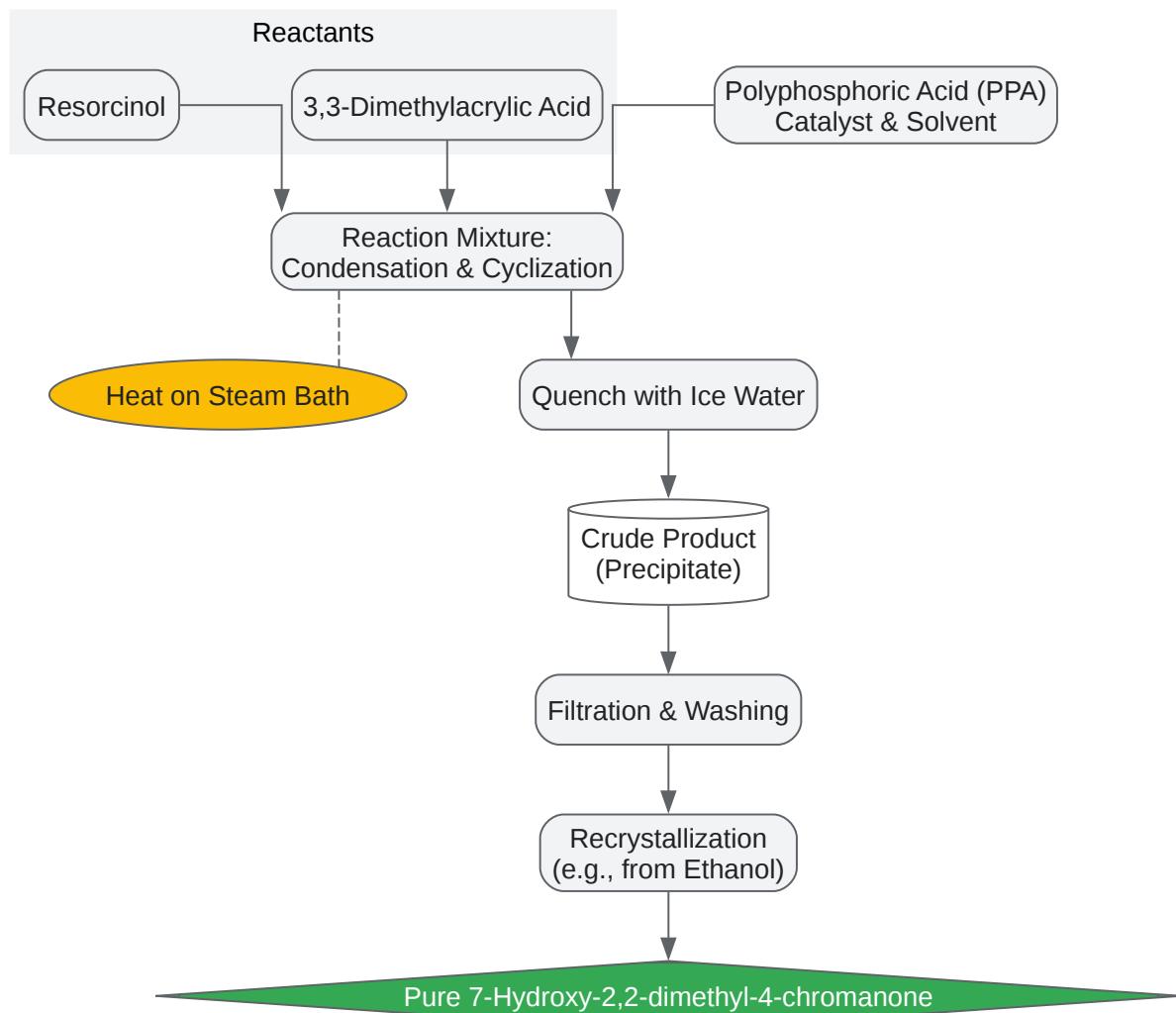
| Mass Spectrometry | m/z ~192.08: Expected molecular ion peak [M]<sup>+</sup> corresponding to C<sub>11</sub>H<sub>12</sub>O<sub>3</sub>. Fragmentation patterns would likely involve loss of methyl and carbonyl groups. |

## Experimental Protocols

### Synthesis of 7-Hydroxy-2,2-dimethyl-4-chromanone

This compound can be synthesized via a one-pot reaction involving the condensation of resorcinol and 3,3-dimethylacrylic acid.

#### Workflow Diagram

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*Caption: General workflow for the synthesis of **7-Hydroxy-2,2-dimethyl-4-chromanone**.*

Methodology:

- **Mixing Reactants:** In a suitable reaction flask, place equimolar amounts of resorcinol (e.g., 0.5 mole) and 3,3-dimethylacrylic acid (e.g., 0.5 mole).
- **Adding Catalyst:** Add polyphosphoric acid (approx. 3 times the weight of the reactants) to the flask.
- **Heating:** Heat the mixture on a steam bath. The reaction is typically monitored for completion by thin-layer chromatography (TLC).
- **Quenching and Precipitation:** After the reaction is complete, cool the flask and carefully pour the mixture into a beaker containing ice water to quench the reaction and precipitate the crude product.
- **Isolation:** Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.
- **Purification:** Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the pure compound.

## General Protocol for Spectroscopic Analysis

### Instrumentation:

- **NMR:** 400 MHz or higher NMR spectrometer.
- **IR:** Fourier-Transform Infrared (FTIR) spectrometer.
- **MS:** Mass spectrometer, typically coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

### Methodology:

- **Sample Preparation:**
  - **NMR:** Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a 5 mm NMR tube.

- IR (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
- MS: Dissolve the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).
- Data Acquisition:
  - Acquire  $^1\text{H}$ ,  $^{13}\text{C}$ , and other relevant NMR spectra according to standard instrument parameters.
  - Record the IR spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .
  - Inject the sample into the GC-MS or LC-MS system and acquire the mass spectrum over a suitable  $\text{m/z}$  range.
- Data Analysis: Process and interpret the resulting spectra to confirm the structure and purity of the synthesized compound.

## Biological Activity and Mechanism of Action

**7-Hydroxy-2,2-dimethyl-4-chromanone** has been identified as an inhibitor of the Dendritic Cell-Specific Intercellular Adhesion Molecule-3 (ICAM-3)-Grabbing Non-integrin, also known as DC-SIGN or CD209.[2][3]

Table 4: Biological Activity Data

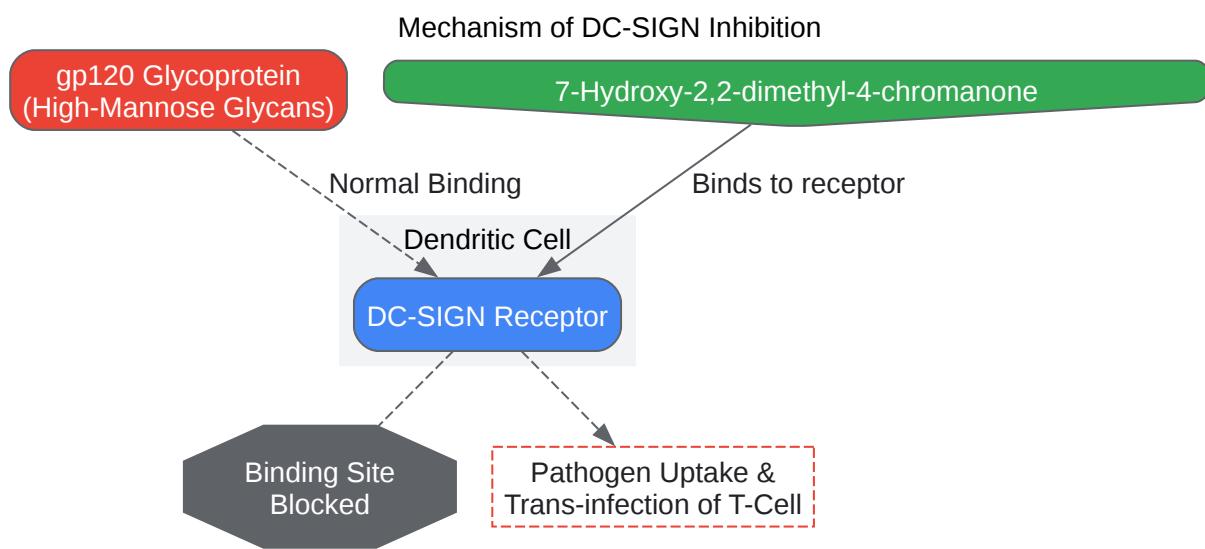
Target	Activity	$\text{IC}_{50}$	Source
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| DC-SIGN (CD209) | Inhibitor | 4.66 mM |[2][3] |

DC-SIGN is a C-type lectin receptor expressed on the surface of dendritic cells (DCs) and macrophages.[3][4] It plays a crucial role in immunity by recognizing and binding to high-mannose glycans present on the surface of various pathogens, including viruses like HIV and Ebola, and bacteria like *Mycobacterium tuberculosis*.[4][5][6] This binding can lead to pathogen uptake and, in some cases, facilitates the infection of other immune cells, such as T-cells, in a process known as trans-infection.[4][7]

The inhibitory action of **7-Hydroxy-2,2-dimethyl-4-chromanone** involves blocking the carbohydrate-binding site of DC-SIGN. This prevents pathogens from attaching to dendritic cells, thereby inhibiting the initial step of infection and subsequent immune evasion. This mechanism makes DC-SIGN antagonists a potential new class of anti-infective agents.[8]

### Signaling Pathway and Inhibition Mechanism



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*Caption: Inhibition of pathogen binding to the DC-SIGN receptor.*

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## References

- 1. 7-Hydroxy-2,2-dimethylchroman-4-one 95.00% | CAS: 17771-33-4 | AChemBlock [[achemblock.com](http://achemblock.com)]

- 2. 7-HYDROXY-2,2-DIMETHYL-CHROMAN-4-ONE | 17771-33-4 [chemicalbook.com]
- 3. 7-Hydroxy-2,2-dimethyl-4-chromanone | Quality HEK 293 cells [qhek.com]
- 4. DC-SIGN - Wikipedia [en.wikipedia.org]
- 5. rupress.org [rupress.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Inhibition of DC-SIGN-mediated trans infection of T cells by mannose-binding lectin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DC-SIGN antagonists, a potential new class of anti-infectives - PubMed [pubmed.ncbi.nlm.nih.gov]
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Email: [info@benchchem.com](mailto:info@benchchem.com)